Isrib
Description
ISRIB (Integrated Stress Response inhibitor) is a small molecule that antagonizes the Integrated Stress Response (ISR) by targeting the eukaryotic translation initiation factor 2B (eIF2B). The ISR is activated by stress-induced phosphorylation of eIF2α, which attenuates eIF2B’s guanine nucleotide exchange factor (GEF) activity, leading to global translational repression. ISRIB binds to a regulatory pocket at the β-δ subunit interface of eIF2B, stabilizing its decameric structure and restoring ternary complex formation . This mechanism allows ISRIB to reverse translational repression without affecting eIF2α phosphorylation levels .
Preclinical studies demonstrate ISRIB’s efficacy in neurodegenerative diseases (e.g., prion disease, ALS), traumatic brain injury (TBI), and cognitive decline, where it enhances memory and dendritic spine recovery . It also mitigates fibrosis in silicosis and improves cardiac function in chronic heart failure models . ISRIB’s therapeutic window is attributed to its partial inhibition of the ISR, avoiding toxicity associated with complete pathway blockade .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMCDHQPXTGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045380 | |
| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597403-47-8 | |
| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis and Stereochemical Considerations
While detailed synthetic routes for ISRIB remain proprietary, patent literature provides insights into general strategies for analogous compounds. ISRIB’s structure includes a central cyclohexane ring with substituted aromatic groups, necessitating stereoselective synthesis to isolate the trans-isomer. Key steps likely involve:
- Chiral Resolution : Use of chiral stationary phases in liquid chromatography to separate enantiomers.
- Diastereomer Formation : Conversion of enantiomers into diastereomers via chiral auxiliaries, followed by crystallization.
- Isotopic Labeling : Incorporation of stable isotopes (e.g., deuterium or carbon-13) for pharmacokinetic studies, achieved through modified precursors or post-synthetic exchange.
The final product is typically characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm purity and stereochemistry.
In Vitro Preparation and Application
ISRIB’s in vitro efficacy is well-documented in ER-stressed cell models. The following table summarizes standardized protocols for cell-based assays:
For example, in HEK293T cells, treatment with 200 nM ISRIB for 24 hours blocked ATF4 production and sensitized cells to acute ER stress. These findings underscore the importance of precise concentration gradients to avoid off-target effects.
In Vivo Formulation and Administration
ISRIB’s ability to cross the blood-brain barrier (BBB) makes it suitable for neurocognitive studies. The table below outlines in vivo preparation methods:
In male C57BL/6J mice, systemic administration of 2.5 mg/kg ISRIB enhanced memory consolidation without observable toxicity. Vehicle composition (e.g., saline with 10% DMSO) is critical to maintain solubility during IP delivery.
Analytical Characterization
Quality control of ISRIB batches involves multiple orthogonal techniques:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and confirm the absence of cis-isomer contaminants.
- Circular Dichroism (CD) : Verification of stereochemical integrity.
- Mass Spectrometry : Detection of isotopic labels (e.g., [^2H]-ISRIB) in pharmacokinetic studies.
Patents highlight the use of X-ray crystallography to resolve ISRIB’s binding mode with eIF2B, though structural data remain unpublished.
Stability and Degradation Studies
ISRIB degrades under acidic conditions (pH < 4) or prolonged exposure to light. Accelerated stability studies in aqueous buffers (pH 7.4) show <5% degradation over 72 hours at 4°C. For long-term storage, lyophilization in inert atmospheres (argon or nitrogen) is recommended.
Chemical Reactions Analysis
Reactivity of the Difuran Ethyl Substituent
The difuran ethyl group introduces potential for cyclization and oxidative transformations:
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Asymmetric Dihydroxylation :
Analogous difuran derivatives undergo OsO₄-mediated dihydroxylation to form vicinal diols (Table 1)[^1]. For this compound, reaction with OsO₄ in THF/H₂O could yield a tetraol product, with stereochemistry influenced by chiral auxiliaries.Table 1 : Dihydroxylation of Difuran Derivatives
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Gold-Catalyzed Cyclization :
Furan-ynes react with Au(I) catalysts and N-oxides to form dihydropyridinones or spirocyclic compounds[^5]. While this compound lacks an alkyne, the furan rings could engage in Au(I)-mediated cycloadditions with external dienophiles (e.g., maleimides).
Cross-Electrophile Coupling (XEC) Reactions
Nickel-catalyzed XEC reactions enable intramolecular cyclopropanation of benzylic sulfonamides and alkyl halides[^2]. If the ethyl linker is modified to include a halide (e.g., Br), the compound could form cyclopropane derivatives (Figure 1):
Figure 1 : Proposed XEC Pathway
text[Ni(BINAP)]Cl₂, MeMgI PhMe, 80°C, 24 h → Cyclopropane product
Key mechanistic steps include:
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Oxidative addition of the benzylic C–N bond to Ni.
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Transmetalation with MeMgI.
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Intramolecular Sₙ2-type displacement to form the cyclopropane[^2].
Oxidative and Acidic Degradation
Scientific Research Applications
Neurodegenerative Diseases
ISRIB has shown promise in preclinical models for various neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that ISRIB can:
- Enhance Memory : In transgenic mouse models of Alzheimer's disease, ISRIB treatment improved long-term memory and cognitive function by counteracting the detrimental effects of amyloid-beta oligomers on neuronal health .
- Reduce Neuroinflammation : ISRIB's ability to inhibit the ISR may also mitigate neuroinflammation, a common feature in neurodegenerative disorders .
Case Study : In a study involving APP/PS1 transgenic mice, ISRIB treatment led to significant improvements in cognitive performance in behavioral tests, alongside reductions in amyloid plaque accumulation and tau pathology .
Traumatic Brain Injury Recovery
Recent studies have demonstrated that ISRIB can reverse cognitive deficits following traumatic brain injury (TBI). In rodent models, administration of ISRIB weeks post-injury resulted in:
- Restoration of Dendritic Spine Integrity : Dendritic spines are critical for synaptic function and memory formation. ISRIB treatment helped maintain spine structure and function after TBI .
- Improved Working Memory : Mice treated with ISRIB exhibited sustained improvements in working memory tasks compared to untreated controls .
Potential Cancer Applications
The modulation of cellular stress responses through ISRIB may also have implications in cancer therapy. By stabilizing eIF2B, ISRIB could potentially enhance the effectiveness of treatments targeting cancer cells that exploit stress pathways for survival .
Pharmacokinetics and Safety
ISRIB has demonstrated favorable pharmacokinetic properties, including effective brain penetration and low toxicity profiles in animal studies. This makes it a suitable candidate for further clinical development aimed at treating conditions associated with chronic stress responses .
Data Summary
Mechanism of Action
ISRIB exerts its effects by binding to the eukaryotic translation initiation factor 2B (eIF2B) and stabilizing its active form. This prevents the phosphorylation of eukaryotic translation initiation factor 2 alpha from inhibiting eIF2B, thereby allowing protein synthesis to continue. The molecular targets of ISRIB include the subunits of eIF2B, and the pathway involved is the integrated stress response pathway .
Comparison with Similar Compounds
Mechanism of Action
Efficacy in Disease Models
Neurodegeneration :
Cognitive Enhancement :
- Fibrosis and Organ Damage: ISRIB reduces collagen deposition in silicosis and cardiac fibrosis .
Pharmacokinetics and Toxicity
Mutation-Dependent Efficacy
ISRIB’s efficacy varies with eIF2B mutations. For example, the Arg483Trp mutation in eIF2Bδ enhances ISRIB sensitivity in vanishing white matter disease (VWMD) models, while other mutations (e.g., 2b5^ho^) show reduced responses . Trazodone and DBM exhibit mutation-independent activity, making them broader-spectrum alternatives .
Biological Activity
ISRIB (Integrated Stress Response Inhibitor) is a small molecule that has garnered significant attention for its ability to modulate the integrated stress response (ISR) in various biological contexts. This article delves into the biological activity of ISRIB, highlighting its mechanisms of action, effects on cognitive functions, and potential therapeutic applications based on recent research findings.
ISRIB functions primarily by inhibiting the phosphorylation of eIF2α, a key player in the ISR pathway. Under stress conditions, eIF2α is phosphorylated, leading to a reduction in general protein synthesis and activation of stress-related genes. ISRIB binds to the eIF2B complex, preventing its inhibition by phosphorylated eIF2α and thereby restoring protein synthesis levels. This mechanism is critical in various cellular contexts, including neuroprotection and cognitive enhancement.
Key Findings:
- Binding Affinity : ISRIB binds to the active structure of eIF2B, stabilizing it against the inhibitory effects of phosphorylated eIF2α .
- Restoration of Protein Synthesis : ISRIB has been shown to restore protein synthesis in cells subjected to stress by reversing the translational repression caused by eIF2α phosphorylation .
Effects on Cognitive Function
Recent studies have demonstrated that ISRIB has profound effects on cognitive functions, particularly in animal models. Its ability to enhance memory and learning capabilities has been extensively documented.
Case Studies:
- Age-Related Cognitive Decline :
- Traumatic Brain Injury :
- Alzheimer's Disease Models :
Comparative Data on Biological Activity
The following table summarizes key experimental findings related to ISRIB's biological activity across different studies:
Implications for Therapeutic Development
The ability of ISRIB to modulate the ISR presents promising avenues for therapeutic development, particularly for neurodegenerative diseases and cognitive impairments. By targeting the molecular pathways involved in stress responses and cognitive function, ISRIB may serve as a foundational compound for new treatments aimed at enhancing cognitive resilience and recovery from neurological injuries.
Future Directions:
- Clinical Trials : Further research is needed to evaluate the safety and efficacy of ISRIB in human subjects.
- Mechanistic Studies : Continued exploration of ISRIB's molecular interactions will aid in understanding its full therapeutic potential.
Q & A
Q. What molecular mechanisms underlie ISRIB’s modulation of the integrated stress response (ISR) in neuronal cells?
ISRIB inhibits the ISR by binding to the eukaryotic translation initiation factor 2B (eIF2B), stabilizing its active conformation and restoring protein synthesis in stressed cells. Key experiments involve structural analysis (e.g., cryo-EM) to map binding sites and in vitro assays measuring eIF2B activity under stress conditions. Researchers should validate findings using ISRIB derivatives and knockout models to confirm target specificity .
Q. What are standardized protocols for administering ISRIB in rodent models to ensure reproducibility?
Typical protocols involve intraperitoneal or oral administration with doses ranging from 2.5–7.5 mg/kg, adjusted based on the model (e.g., Fragile X syndrome mice). Critical parameters include:
Q. How can researchers validate ISRIB’s target engagement in vivo?
Use biomarkers such as phosphorylated eIF2α (p-eIF2α) reduction via Western blot or immunohistochemistry. Pair this with behavioral assays (e.g., maze tests for cognitive function) to correlate molecular changes with phenotypic outcomes. Include stress-inducing agents (e.g., tunicamycin) in control groups to confirm ISR activation and ISRIB efficacy .
Advanced Research Questions
Q. How should experimental designs address variability in ISRIB’s efficacy across genetic backgrounds?
- Strain Selection : Compare inbred (e.g., C57BL/6) vs. outbred strains to assess genetic heterogeneity effects.
- Dose-Response Curves : Establish strain-specific dosing using pharmacokinetic profiling.
- Multi-Omics Integration : Combine transcriptomics and proteomics to identify modifiers of ISRIB sensitivity (e.g., stress-response genes like ATF4). Reference contradictory findings from studies using different models and propose replication strategies .
Q. What methodologies resolve contradictions in reported off-target effects of ISRIB?
- Chemoproteomic Screens : Use affinity-based probes to identify non-eIF2B interactions.
- Phenotypic Rescue Experiments : Test ISRIB in eIF2B-mutant models; lack of rescue suggests off-target activity.
- High-Throughput Toxicity Assays : Evaluate organoid models for cell-type-specific toxicity. Discrepancies may arise from assay sensitivity or model systems, necessitating cross-validation .
Q. How can researchers integrate ISRIB with other ISR modulators (e.g., kinase inhibitors) to enhance therapeutic outcomes?
- Synergy Testing : Use combinatorial dosing in vitro (e.g., ISRIB + PERK inhibitor GSK2606414) and assess additive vs. antagonistic effects via Bliss independence analysis.
- Temporal Sequencing : Administer ISRIB post-stress to evaluate timing-dependent synergy. Publish negative results to clarify limitations (e.g., conflicting data on PERK-ISRIB interactions) .
Q. What statistical approaches are optimal for analyzing ISRIB’s long-term effects in chronic disease models?
- Longitudinal Mixed Models : Account for repeated measures and individual variability.
- Survival Analysis : For lifespan studies in neurodegeneration models, use Kaplan-Meier curves with log-rank tests.
- Power Analysis : Ensure sample sizes address high inter-individual variability in stress-response pathways .
Data Management & Ethics
Q. How should researchers document ISRIB-related data to meet IRB and reproducibility standards?
- Metadata Templates : Include batch numbers, solvent details, and storage conditions for ISRIB.
- Raw Data Repositories : Share dose-response curves and negative results in public databases (e.g., Zenodo).
- Ethics Compliance : For studies involving human-derived cells, submit IRB protocols detailing consent for biobank usage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
